molecular formula C19H18F3N3O B2751479 3-((Methyl(5-(trifluoromethyl)(2-pyridyl))amino)amino)-5-phenylcyclohex-2-EN-1-one CAS No. 1024079-16-0

3-((Methyl(5-(trifluoromethyl)(2-pyridyl))amino)amino)-5-phenylcyclohex-2-EN-1-one

Cat. No. B2751479
CAS RN: 1024079-16-0
M. Wt: 361.368
InChI Key: CPRSANMVLSEPGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the Suzuki-Miyaura cross-coupling reaction could potentially be used to form the carbon-carbon bonds. This reaction is widely used in organic chemistry to couple two different organic molecules together .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the trifluoromethyl group could introduce interesting electronic effects, as fluorine is highly electronegative. The pyridyl ring is a common structural motif in many biologically active compounds .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Pyrazolo[1,5-a]pyrimidines

Derivatives of 3- or 5-amino pyrazole, such as the compound , are often used as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines . These are privileged motifs that have attracted interest for many years and are extensively reviewed .

Cyclocondensation Reactions

The compound could potentially be used in cyclocondensation reactions . These reactions are a type of chemical reaction where a small molecule, usually water, is eliminated from the reaction as the product is formed .

Development of CGRP Receptor Antagonists

The compound could potentially be used in the development of calcitonin gene-related peptide (CGRP) receptor antagonists . CGRP is a neurotransmitter and its receptor antagonists are used in the treatment of migraines .

Development of Trifluoromethylpyridines

The compound could potentially be used in the development of trifluoromethylpyridines . Trifluoromethylpyridines are a class of compounds that have found wide application in medicinal chemistry due to their unique physicochemical properties .

Development of New Heterocyclic Systems

The compound could potentially be used in the development of new heterocyclic systems . Heterocyclic compounds are of great interest in organic chemistry and medicinal chemistry, and the ability to develop new systems could lead to the discovery of new drugs and materials .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical or agrochemical, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended application. If it shows promising biological activity, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O/c1-25(18-8-7-15(12-23-18)19(20,21)22)24-16-9-14(10-17(26)11-16)13-5-3-2-4-6-13/h2-8,11-12,14,24H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRSANMVLSEPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C(F)(F)F)NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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